molecular formula C4H3BrN2O B1603805 4-Bromo-2-hydroxypyrimidine CAS No. 548767-83-5

4-Bromo-2-hydroxypyrimidine

Cat. No.: B1603805
CAS No.: 548767-83-5
M. Wt: 174.98 g/mol
InChI Key: XOHSNTLTQPMYPZ-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The presence of a bromine atom at the 4-position and a hydroxyl group at the 2-position makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxypyrimidine can be synthesized through various methods. One common approach involves the bromination of 2-hydroxypyrimidine using bromine in solvents like benzene or nitrobenzene . The reaction typically proceeds under mild conditions, yielding the desired product in good yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-hydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine in benzene or nitrobenzene.

    Substitution: Amines or thiols in the presence of a base.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

    Substituted Pyrimidines: Formed through nucleophilic substitution.

    Coupled Products: Formed through Suzuki-Miyaura coupling.

Scientific Research Applications

4-Bromo-2-hydroxypyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxypyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-hydroxypyrimidine is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution and coupling reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-bromo-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHSNTLTQPMYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621968
Record name 6-Bromopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548767-83-5
Record name 6-Bromopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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